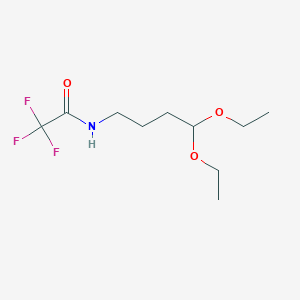
Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C10H21NO3. It is known for its role as an intermediate in various chemical syntheses, particularly in the production of other complex organic compounds. This compound is characterized by the presence of an acetamide group, a diethoxybutyl chain, and a trifluoromethyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- typically involves the reaction of 4,4-diethoxybutylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- include trifluoroacetic acid, phenols, and various nucleophiles. The reactions are typically carried out under acidic or basic conditions, depending on the desired outcome. For example, the use of trifluoroacetic acid as a catalyst facilitates the formation of pyrrolidine derivatives .
Major Products Formed
The major products formed from the reactions of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- include 2-aryl-1-sulfonylpyrrolidines, 3-arylidene-1-pyrrolines, and other heterocyclic compounds. These products are often of interest due to their potential biological activity and applications in medicinal chemistry .
科学研究应用
Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Research into the compound’s derivatives has shown promise in the development of new drugs for treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- involves its interaction with various molecular targets and pathways. The compound can form acyliminium ions, which are highly reactive intermediates that participate in cyclization reactions. These reactions lead to the formation of heterocyclic compounds with potential biological activity. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable building block in organic synthesis .
相似化合物的比较
Similar Compounds
N-(4,4-diethoxybutyl)pyrimidin-2-amine: This compound shares a similar diethoxybutyl chain but differs in its core structure, which is a pyrimidine ring.
N-(4,4-diethoxybutyl)-1-arylmethanimine: This compound also contains the diethoxybutyl chain but features an arylmethanimine group instead of an acetamide group
Uniqueness
Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
属性
CAS 编号 |
84633-75-0 |
|---|---|
分子式 |
C10H18F3NO3 |
分子量 |
257.25 g/mol |
IUPAC 名称 |
N-(4,4-diethoxybutyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H18F3NO3/c1-3-16-8(17-4-2)6-5-7-14-9(15)10(11,12)13/h8H,3-7H2,1-2H3,(H,14,15) |
InChI 键 |
JYLYVIQVMFRWTA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CCCNC(=O)C(F)(F)F)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


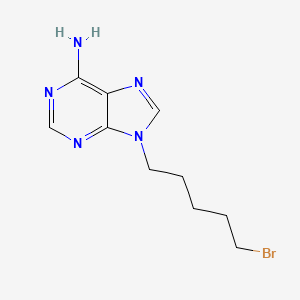
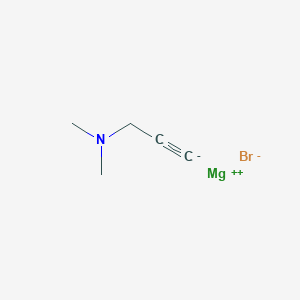
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
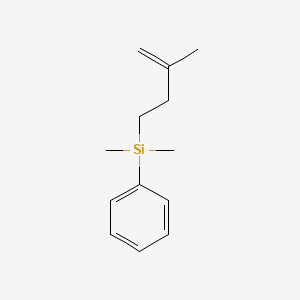
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
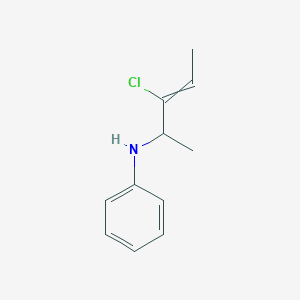
![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
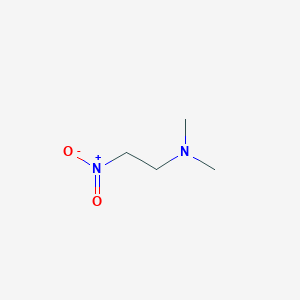
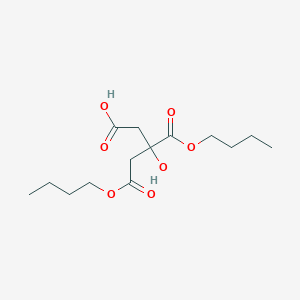
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
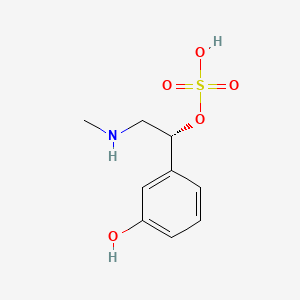
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
